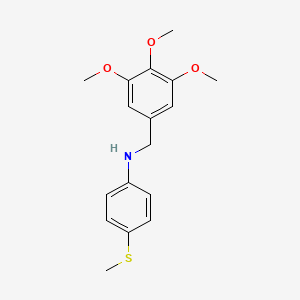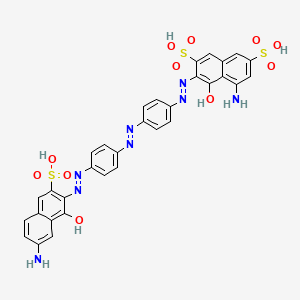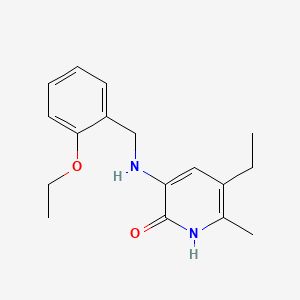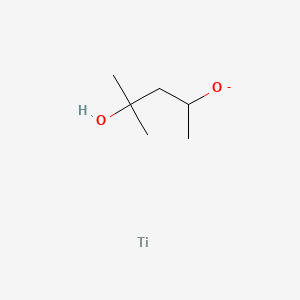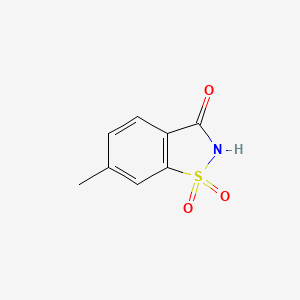![molecular formula C11H17N3O3S B15195671 N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide CAS No. 91194-41-1](/img/structure/B15195671.png)
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O3S and a molecular weight of 271.34 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring and a butane-1-sulfonamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide typically involves the reaction of 2-(hydrazinecarbonyl)benzenesulfonamide with butane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(hydrazinecarbonyl)phenyl]methane-1-sulfonamide: This compound has a similar structure but with a methane-1-sulfonamide group instead of a butane-1-sulfonamide group. It may exhibit different chemical and biological properties due to the shorter alkyl chain.
N-[2-(hydrazinecarbonyl)phenyl]ethane-1-sulfonamide: This compound has an ethane-1-sulfonamide group, which also affects its reactivity and biological activity compared to the butane-1-sulfonamide derivative.
N-[2-(hydrazinecarbonyl)phenyl]propane-1-sulfonamide: With a propane-1-sulfonamide group, this compound serves as another point of comparison, highlighting the impact of varying alkyl chain lengths on the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups and alkyl chain length, which contribute to its distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
91194-41-1 |
|---|---|
Molekularformel |
C11H17N3O3S |
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-2-3-8-18(16,17)14-10-7-5-4-6-9(10)11(15)13-12/h4-7,14H,2-3,8,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
XKKBWBZPYRUCCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


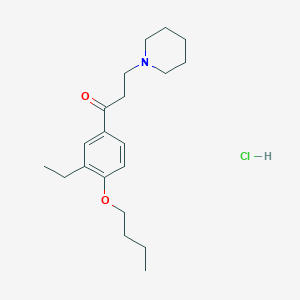
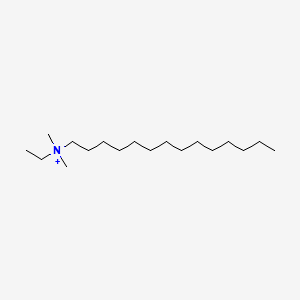
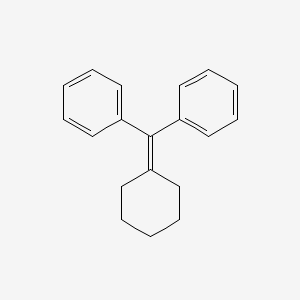

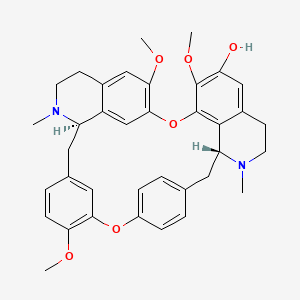
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
![2-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-9-methyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B15195625.png)
